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Compound of Interest

Compound Name: 4-[2-(Diethylamino)ethoxy]aniline

CAS No.: 38519-63-0

Cat. No.: B1348346

Get Quote

4-[2-(Diethylamino)ethoxy]aniline is a trifunctional organic molecule increasingly recognized

for its utility as a versatile intermediate in the synthesis of complex, biologically active

compounds.[1] Its unique structure, combining a primary aromatic amine, an ether linkage, and

a tertiary amine, offers multiple reaction sites for strategic molecular elaboration. This guide

provides an in-depth analysis of its properties, synthesis, and applications for professionals in

drug discovery and development.

The compound's significance lies in its role as a key building block, particularly in the

construction of heterocyclic scaffolds for targeted therapies.[1] The diethylaminoethoxy side

chain is a common feature in medicinal chemistry, often introduced to modulate

physicochemical properties such as basicity and solubility, and to establish specific interactions

with biological targets like enzymes or receptors.[1][2]

Table 1: Physicochemical and Identification Properties of 4-[2-(Diethylamino)ethoxy]aniline
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Property Value Source(s)

CAS Number 38519-63-0 [2][3][4]

Molecular Formula C₁₂H₂₀N₂O [3][4]

Molecular Weight 208.30 g/mol [4]

IUPAC Name
4-[2-

(diethylamino)ethoxy]aniline
[4]

Synonyms

4-(2-Diethylamino-ethoxy)-

phenylamine, N-[2-(4-

aminophenoxy)ethyl]-N,N-

diethylamine

[3][4]

Appearance/Form Liquid [3]

Boiling Point 170°C @ 7 Torr [1]

Canonical SMILES
CCN(CC)CCOC1=CC=C(C=C

1)N
[2][4]

InChI Key
LFJGGGIWERIGNX-

UHFFFAOYSA-N
[2][3][4]

Section 2: Synthesis and Mechanistic Rationale
The most common and efficient laboratory-scale synthesis of 4-[2-
(Diethylamino)ethoxy]aniline is achieved via a Williamson ether synthesis. This reaction is a

cornerstone of organic chemistry and provides a reliable pathway to the target compound.

Causality of Experimental Design: The choice of a strong base, such as sodium or potassium

hydroxide, is critical for deprotonating the phenolic hydroxyl group of 4-aminophenol. The

resulting phenoxide ion is a significantly more potent nucleophile than the neutral hydroxyl

group, which is necessary to efficiently attack the electrophilic carbon of 2-chloro-N,N-

diethylethanamine and displace the chloride leaving group.[1] A polar aprotic solvent like

Dimethylformamide (DMF) or Acetonitrile (MeCN) is preferred as it solvates the cation of the

base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the Sₙ2

reaction.
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Figure 1: Synthetic pathway for 4-[2-(Diethylamino)ethoxy]aniline.

Detailed Laboratory Synthesis Protocol
This protocol describes a self-validating system for the synthesis and purification of 4-[2-
(Diethylamino)ethoxy]aniline.

1. Reagent Preparation and Reaction Setup:

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add 4-aminophenol (10.9 g, 0.1 mol) and anhydrous

potassium carbonate (20.7 g, 0.15 mol) to 100 mL of dry Dimethylformamide (DMF).

Rationale: Potassium carbonate is a suitable base for this reaction, and using an excess

ensures complete deprotonation of the phenol. DMF is an excellent polar aprotic solvent for

this Sₙ2 reaction.
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2. Alkylation Reaction:

Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

Add 2-chloro-N,N-diethylethanamine hydrochloride (18.9 g, 0.11 mol), and heat the reaction

mixture to 80-90°C.

Maintain heating and stirring for 6-8 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

Rationale: Heating provides the necessary activation energy for the reaction. Using a slight

excess of the alkylating agent helps drive the reaction to completion. TLC is essential for

verifying the consumption of the starting material.

3. Work-up and Extraction:

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

Pour the reaction mixture into 500 mL of ice-cold water and stir.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Combine the organic layers and wash with brine (1 x 100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Rationale: The aqueous work-up removes the DMF solvent and inorganic salts. Extraction

with an organic solvent isolates the product, and the brine wash removes residual water.

4. Purification:

The crude product is purified by vacuum distillation (Boiling Point: 170°C at 7 Torr) to yield

the final product as a liquid.[1]

Alternatively, for smaller scales or higher purity requirements, column chromatography on

silica gel using a gradient of ethyl acetate in hexanes can be employed.
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Rationale: Vacuum distillation is effective for purifying liquids with high boiling points,

preventing thermal decomposition.

Section 3: Applications in Drug Development &
Scaffold Design
The primary value of 4-[2-(Diethylamino)ethoxy]aniline in drug development lies in its utility

as a nucleophilic building block for creating larger, more complex molecules, particularly

heterocyclic systems like quinazolines.[5] Quinazoline derivatives are a well-established class

of compounds with a broad range of biological activities, including potent inhibition of protein

kinases, making them crucial in oncology research.[6]

Role in Quinazoline Synthesis for Kinase Inhibitors
In a typical synthetic strategy, a 4-chloroquinazoline intermediate is prepared first. The primary

amine of 4-[2-(Diethylamino)ethoxy]aniline then acts as a potent nucleophile, displacing the

chlorine atom at the C4 position of the quinazoline ring via a nucleophilic aromatic substitution

(SₙAr) reaction.

4-Chloroquinazoline
Intermediate

+

4-[2-(Diethylamino)ethoxy]aniline

N-(4-(2-(diethylamino)ethoxy)phenyl)
-quinazolin-4-amine Scaffold

 Nucleophilic Aromatic
 Substitution (SₙAr) 

Click to download full resolution via product page
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Figure 2: Incorporation of the aniline into a quinazoline scaffold.

Targeting Microtubule Affinity Regulating Kinase 4
(MARK4)
This aniline has been specifically identified as a key intermediate for developing inhibitors of

Microtubule Affinity Regulating Kinase 4 (MARK4).[1] MARK4 is a serine/threonine kinase that

plays a critical role in regulating microtubule dynamics, cell cycle progression, and cell polarity.

[7][8] Overexpression or dysregulation of MARK4 is implicated in several pathologies, including

Alzheimer's disease (through tau protein hyperphosphorylation) and various cancers (by

promoting cell proliferation and migration).[7][8]

The 4-[2-(Diethylamino)ethoxy]aniline moiety serves a dual purpose in potential MARK4

inhibitors:

Scaffold Anchor: The primary amine provides the reactive handle to connect to the core

heterocyclic scaffold (e.g., quinazoline).

Pharmacokinetic/Pharmacodynamic Modulation: The basic diethylamino group can be

protonated at physiological pH, which can enhance water solubility and facilitate the

formation of ionic interactions or hydrogen bonds within the ATP-binding pocket of the target

kinase, thereby increasing binding affinity and potency.[1]

Section 4: Analytical Characterization & Quality
Control
Ensuring the purity and identity of synthetic intermediates is paramount in drug development.

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for

assessing the purity of 4-[2-(Diethylamino)ethoxy]aniline.
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Figure 3: Standard workflow for HPLC purity analysis.
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Recommended HPLC Protocol
This protocol is adapted from standard methods for analyzing aniline derivatives and provides

a robust system for quality control.[9]

Instrumentation: Standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Rationale: C18 columns are versatile and provide excellent separation for moderately

polar aromatic compounds like anilines.

Mobile Phase: A mixture of Acetonitrile (MeCN) and water (e.g., 60:40 v/v) with 0.1%

Trifluoroacetic acid (TFA) or Formic acid.

Rationale: The organic/aqueous mobile phase allows for tuning of retention time. The acid

improves peak shape by ensuring the aniline and its basic side chain are consistently

protonated. Formic acid is preferred for mass spectrometry (MS) compatibility.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Rationale: The aromatic ring provides strong chromophores that absorb well in the UV

range.

Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile

phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the

column from particulates.

Section 5: Safety, Handling, and Storage
Proper handling of 4-[2-(Diethylamino)ethoxy]aniline is essential due to its potential hazards.

GHS Hazard Classification: Based on aggregated data, the compound is classified with the

following hazards:
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Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if

inhaled (H302, H312, H332).

Skin Corrosion/Irritation: Causes skin irritation (H315).

Eye Damage/Irritation: Causes serious eye damage (H318).

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and

chemical safety goggles or a face shield.

Avoid breathing vapors. Use respiratory protection if ventilation is inadequate.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container.

Keep in a cool, dry, and well-ventilated area away from incompatible substances such as

strong oxidizing agents and acids.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water. Remove

contaminated clothing.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you

feel unwell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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